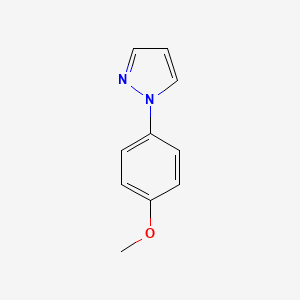

1-(4-Methoxyphenyl)-1H-pyrazole

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones derived from 4-methoxybenzaldehyde and hydrazine. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-(4-Methoxyphenyl)-1H-pyrazole exhibits promising anticancer properties. A study evaluated its effects on the MDA-MB-468 human triple-negative breast cancer cell line. The compound was found to induce apoptosis through reactive oxygen species (ROS) generation, demonstrating a dose-dependent cytotoxic effect with an IC50 value of 14.97 μM after 24 hours, significantly lower than that of Paclitaxel . The mechanism involved cell cycle arrest in the S phase, highlighting its potential as a therapeutic agent against aggressive breast cancers.

Anti-inflammatory Properties

Another critical application is in anti-inflammatory research. Various derivatives of pyrazole compounds, including those with methoxy substitutions, have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole framework exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. A study demonstrated that certain pyrazole derivatives exhibited significant bactericidal effects against Staphylococcus species, indicating their potential use in treating bacterial infections.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it an essential intermediate in synthesizing more complex organic molecules. This adaptability is crucial for developing new pharmaceuticals and agrochemicals.

Material Science

In material science, the unique properties of this compound make it a candidate for developing advanced materials with specific electronic or optical characteristics. Its incorporation into polymer matrices or as a ligand in coordination compounds can lead to innovative applications in electronics and photonics.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 4-Methoxyamphetamine

- Methedrone

Comparison: 1-(4-Methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different chemical reactivity and biological activities. The presence of the methoxy group at the para position of the phenyl ring also influences its properties, making it distinct from other methoxy-substituted compounds .

Activité Biologique

1-(4-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound recognized for its potential biological activities. This compound, characterized by a pyrazole ring and a methoxy-substituted phenyl group, has attracted attention in medicinal chemistry due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including the Vilsmeier-Haack reaction for formylation. The general synthetic pathway can be summarized as follows:

- Starting Materials : Para-methoxyphenyl hydrazine and appropriate carbonyl compounds.

- Reaction Conditions : Elevated temperatures (around 70 °C), typically under solvent conditions that favor nucleophilic attack.

- Analytical Techniques : Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm product formation.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential applications in pharmacology.

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentrations (MIC) indicating potent antibacterial activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 15 |

| This compound | Staphylococcus aureus | 10 |

Anti-inflammatory Activity

In vivo studies demonstrated that this compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound showed a reduction in inflammatory markers in animal models.

Case Study: Structure-Activity Relationship (SAR)

A notable case study focused on the structure-activity relationship of pyrazole derivatives, including this compound. The study revealed that modifications to the methoxy group significantly influenced biological activity.

- Key Findings :

- Substitution at the para position enhanced anti-inflammatory activity.

- The presence of electron-donating groups like methoxy increased binding affinity to target proteins.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in inflammatory pathways and microbial growth. Binding studies indicated that the compound interacts with cyclooxygenase enzymes and other targets implicated in inflammation and infection.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATADCJHNNRIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481839 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-67-4 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a 3,4-dicarboxylate group influence the molecular conformation and hydrogen bonding patterns in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?

A1: A study by [] investigated the structural features of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. Interestingly, the presence of the 3,4-dicarboxylate group in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and this compound-3,4-dicarbohydrazide led to the formation of complex hydrogen-bonded framework structures. These frameworks exhibited multiple hydrogen bond types, showcasing the significant influence of this functional group on intermolecular interactions. In contrast, the corresponding dimethyl esters, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, formed simpler cyclic dimers stabilized solely by C—H⋯O hydrogen bonds. This observation suggests that the presence of hydrogen bond donors and acceptors in the 3,4-dicarboxylate moiety plays a crucial role in dictating the supramolecular arrangement of these compounds.

Q2: What synthetic strategies can be employed to functionalize the 3-position of the this compound scaffold?

A2: Researchers have successfully explored the functionalization of the 3-position in this compound derivatives, particularly using the versatile 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride as a starting point []. This compound, bearing a reactive acid chloride group, readily undergoes nucleophilic substitution reactions with various amines and alcohols. For instance, reacting it with asymmetrical disubstituted ureas yields the corresponding 4-benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamides. Similarly, treatment with alcohols leads to the formation of alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylates. Furthermore, Friedel-Crafts reactions with aromatic compounds afford 4,3-diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles and 4-benzoyl-1-(4-methoxyphenyl)-3-aroyl-5-phenyl-1H-pyrazoles, expanding the diversity of accessible structures. Subsequent acylation reactions on the 4,3-diaroyl derivatives further diversify the substitution patterns, yielding 3,4-diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles. This study exemplifies the versatility of the this compound scaffold for the synthesis of a library of compounds with diverse functional groups at the 3-position.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of novel this compound derivatives?

A3: Researchers rely on a combination of spectroscopic techniques to characterize newly synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further aid in elucidating the connectivity between different atoms in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present based on their characteristic vibrational frequencies. [] Additionally, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula and elemental composition of the synthesized compounds. [] These complementary techniques, when used in conjunction, provide a comprehensive understanding of the structure and purity of the novel this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.